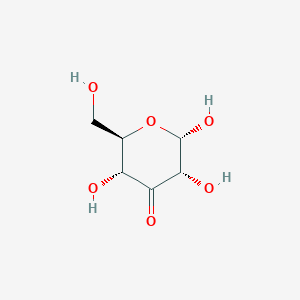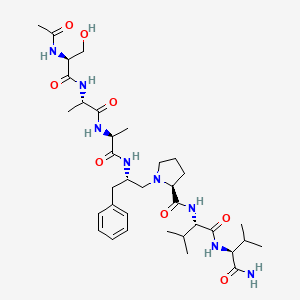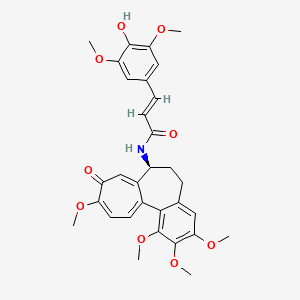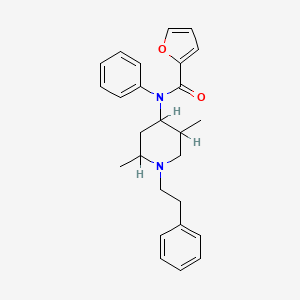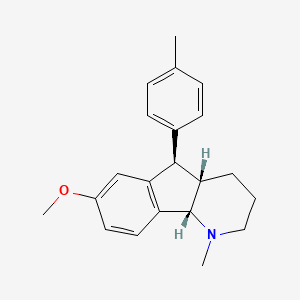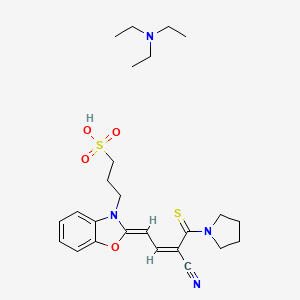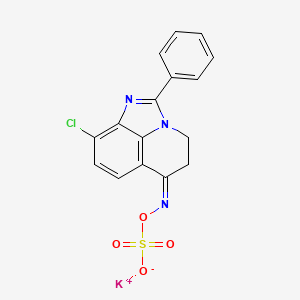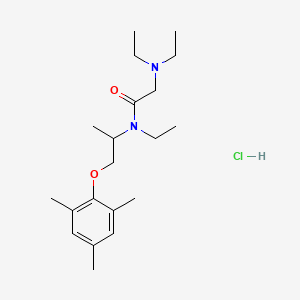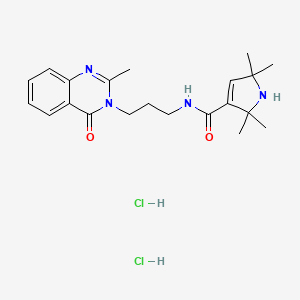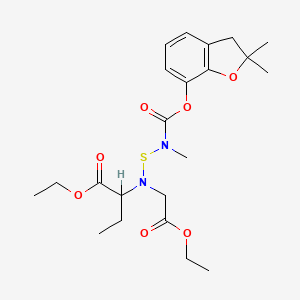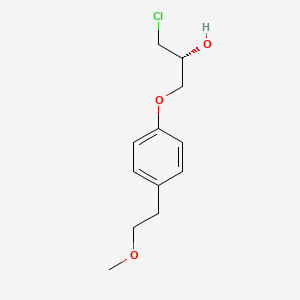
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- is a chiral compound that serves as an intermediate in the synthesis of various pharmaceuticals, including selective β1-blocker drugs like metoprolol . The compound’s chirality is crucial for its biological activity, making it a significant target for enantioselective synthesis and resolution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- typically involves the reaction of 1-chloro-3-chloropropan-2-ol with 4-(2-methoxyethyl)phenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion displaces the chloride ion on the propanol derivative .
Industrial Production Methods
Industrial production of this compound often employs biocatalysis for enantioselective synthesis. Pseudomonas fluorescens lipase (PFL) has been screened as an efficient biocatalyst for the kinetic resolution of the racemic intermediate. The enzyme selectively acylates the R-form of the racemic mixture, achieving high enantioselectivity and conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- undergoes various chemical reactions, including:
Nucleophilic substitution: The hydroxyl group can be substituted by other nucleophiles.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Nucleophilic substitution: Various ethers or esters depending on the nucleophile.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- is extensively used in scientific research due to its role as an intermediate in the synthesis of β1-blocker drugs. Its applications include:
Chemistry: Used in the synthesis of chiral intermediates and as a substrate in enantioselective reactions.
Biology: Studied for its interactions with enzymes and its role in metabolic pathways.
Medicine: Essential in the production of metoprolol and other β1-blockers, which are used to treat cardiovascular diseases.
Industry: Utilized in the large-scale production of pharmaceuticals due to its importance in drug synthesis
Wirkmechanismus
The mechanism of action of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- involves its interaction with specific enzymes. For instance, Pseudomonas fluorescens lipase (PFL) preferentially catalyzes the transesterification of the R-enantiomer into the corresponding ester. This selectivity is due to strong hydrogen bond interactions between the hydroxyl group of the R-enantiomer and key binding residues in the enzyme’s catalytic site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-(4-(2-methoxyethyl)phenoxy)-propan-2-ol: A racemic mixture used as an intermediate in drug synthesis.
1-Chloro-2-hydroxy-3-(4-(2-ethoxyethyl)phenoxy)-propane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- is unique due to its high enantioselectivity and its specific interactions with biocatalysts like Pseudomonas fluorescens lipase. This makes it a valuable compound in the synthesis of optically pure pharmaceuticals .
Eigenschaften
CAS-Nummer |
134582-18-6 |
|---|---|
Molekularformel |
C12H17ClO3 |
Molekulargewicht |
244.71 g/mol |
IUPAC-Name |
(2R)-1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
MAVSBQOSROXJQJ-NSHDSACASA-N |
Isomerische SMILES |
COCCC1=CC=C(C=C1)OC[C@H](CCl)O |
Kanonische SMILES |
COCCC1=CC=C(C=C1)OCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


